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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of cis-1,2-cyclopropanedicarboxylic
acid and its corresponding cyclic anhydride, 3-oxabicyclo[3.1.0]hexane-2,4-dione. The

formation of the anhydride from the diacid is a fundamental chemical transformation, and

understanding the distinct spectroscopic signatures of each compound is crucial for reaction

monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This

document presents key experimental data in a comparative format, outlines the methodologies

for data acquisition, and illustrates the chemical relationship between these two molecules.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of cis-1,2-
cyclopropanedicarboxylic acid and its anhydride, providing a clear basis for their

differentiation.

Table 1: Infrared (IR) Spectroscopy Data
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Functional Group
cis-1,2-
Cyclopropanedicar
boxylic Acid (cm⁻¹)

3-
Oxabicyclo[3.1.0]h
exane-2,4-dione
(cm⁻¹)

Key Differences

O-H Stretch

(Carboxylic Acid)
~3000 (broad) Absent

Disappearance of the

broad O-H band.

C=O Stretch

(Carboxylic Acid)
~1700 Absent

Disappearance of the

carboxylic acid

carbonyl peak.

C=O Stretch

(Anhydride)
Absent

~1850 and ~1780 (two

bands)

Appearance of two

characteristic

anhydride carbonyl

peaks at higher

wavenumbers.[1]

C-O Stretch ~1200-1300 ~1250 and ~950

Shift and change in

pattern of C-O

stretching bands.

Table 2: ¹H NMR Spectroscopy Data (DMSO-d₆)

Proton
cis-1,2-
Cyclopropanedicar
boxylic Acid (ppm)

3-
Oxabicyclo[3.1.0]h
exane-2,4-dione
(ppm)[2]

Key Differences

-COOH
~12.0 (broad singlet,

2H)
Absent

Disappearance of the

acidic proton signal.

-CH- (methine) ~1.8-2.0 (m, 2H) ~2.90-2.94 (m, 2H)[2]

Downfield shift of the

methine protons upon

anhydride formation.

-CH₂- (methylene) ~1.2-1.4 (m, 2H) ~1.59-1.85 (m, 2H)[2]
Downfield shift of the

methylene protons.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://m.chemicalbook.com/ChemicalProductProperty_CN_CB0373261.htm
https://pubchem.ncbi.nlm.nih.gov/compound/cis-1_2-Cyclopropanedicarboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/cis-1_2-Cyclopropanedicarboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/cis-1_2-Cyclopropanedicarboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: ¹³C NMR Spectroscopy Data

Carbon
cis-1,2-
Cyclopropanedicar
boxylic Acid (ppm)

3-
Oxabicyclo[3.1.0]h
exane-2,4-dione
(ppm)

Key Differences

C=O (carbonyl) ~174 ~170

Upfield shift of the

carbonyl carbon signal

in the anhydride.

-CH- (methine) ~22 ~25

Downfield shift of the

methine carbon

signal.

-CH₂- (methylene) ~15 ~18

Downfield shift of the

methylene carbon

signal.

Table 4: Mass Spectrometry Data

Compound Molecular Weight Key Fragments (m/z)

cis-1,2-

Cyclopropanedicarboxylic Acid
130.10 g/mol [3]

112 ([M-H₂O]⁺), 85 ([M-

COOH]⁺)[3]

3-Oxabicyclo[3.1.0]hexane-

2,4-dione
112.08 g/mol [4] 84 ([M-CO]⁺), 68 ([M-CO₂]⁺)

Logical Relationship: Dehydration of Diacid to
Anhydride
The formation of 3-oxabicyclo[3.1.0]hexane-2,4-dione from cis-1,2-cyclopropanedicarboxylic
acid is a dehydration reaction, typically facilitated by heating or the use of a dehydrating agent.

This relationship is visualized in the following diagram.
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cis-1,2-Cyclopropanedicarboxylic Acid
(C₅H₆O₄)

3-Oxabicyclo[3.1.0]hexane-2,4-dione
(C₅H₄O₃)

- H₂O
(Dehydration)

H₂O

+ H₂O
(Hydrolysis)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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